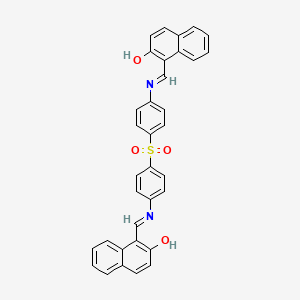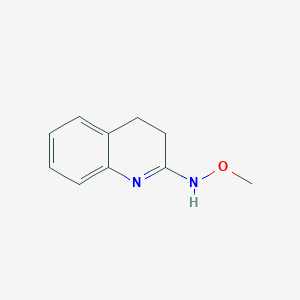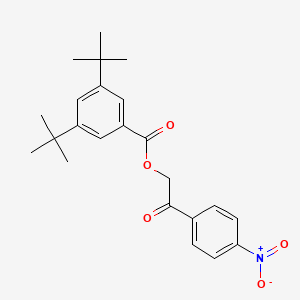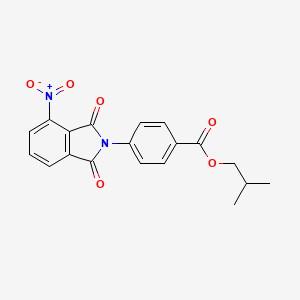
4,4'-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone is a complex organic compound with the molecular formula C34H24N2O4S and a molecular weight of 556.63 g/mol This compound is known for its unique structure, which includes two naphthylmethyleneamino groups attached to a diphenyl sulfone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone typically involves the condensation reaction between 4,4’-diaminodiphenyl sulfone and 2-hydroxy-1-naphthaldehyde . The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the Schiff base linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base linkages back to the corresponding amines and aldehydes.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines and aldehydes.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 4,4’-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes.
Pathways Involved: It can interfere with oxidative stress pathways by acting as an antioxidant, thereby protecting cells from damage caused by reactive oxygen species (ROS).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Diaminodiphenyl sulfone: A precursor in the synthesis of 4,4’-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone.
2-Hydroxy-1-naphthaldehyde: Another precursor used in the synthesis.
Schiff Bases: Compounds with similar Schiff base linkages.
Uniqueness
4,4’-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone is unique due to its dual naphthylmethyleneamino groups, which provide enhanced stability and reactivity compared to other Schiff bases. This unique structure allows it to form stable metal complexes and exhibit diverse biological activities .
Eigenschaften
CAS-Nummer |
21708-77-0 |
|---|---|
Molekularformel |
C34H24N2O4S |
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
1-[[4-[4-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]sulfonylphenyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C34H24N2O4S/c37-33-19-9-23-5-1-3-7-29(23)31(33)21-35-25-11-15-27(16-12-25)41(39,40)28-17-13-26(14-18-28)36-22-32-30-8-4-2-6-24(30)10-20-34(32)38/h1-22,37-38H |
InChI-Schlüssel |
KVRFEHSUTMNNRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N=CC5=C(C=CC6=CC=CC=C65)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11709953.png)

![4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11709961.png)
![(1Z)-Bis({5-[(4-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazol-4-YL})diazen-1-ium-1-olate](/img/structure/B11709962.png)

![2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B11709972.png)

![Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11709977.png)
![ethyl 4-(5-{(1Z)-2-cyano-3-[(2,4-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoate](/img/structure/B11709979.png)

![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propylpyridine](/img/structure/B11709996.png)


![2,2'-[(4-Nitrobenzene-1,2-diyl)bis(oxyethane-2,1-diyloxy)]diethanol](/img/structure/B11710030.png)
